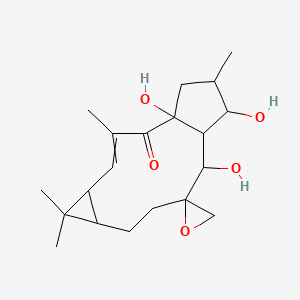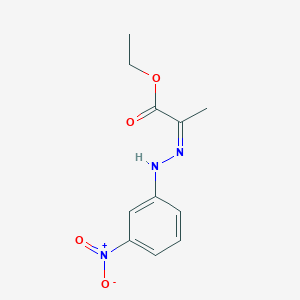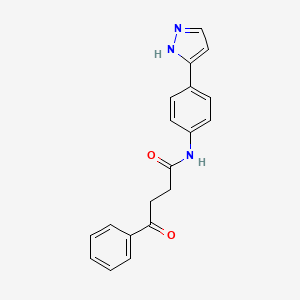
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester typically involves the selective displacement of chloride at the C4 position of the pyrimidine ring . This is achieved by reacting the starting material with tert-butyl N-(3-aminophenyl) carbamate, which yields a regioselective synthon . The intermediate product is then reacted with a second substrate, such as 4-(2-methoxyethoxy)aniline, to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyrimidine ring.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include tert-butyl N-(3-aminophenyl) carbamate and 4-(2-methoxyethoxy)aniline . Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester has several scientific research applications, including:
Mécanisme D'action
The mechanism of action for hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazinecarboxylic acid, 2-(5-bromo-2-chloro-4-pyrimidinyl)-2-(2-methylpropyl)-, 1,1-dimethylethyl ester
- Other pyrimidine derivatives : These compounds share a similar pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties .
Uniqueness
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities . This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H13ClN4O2 |
|---|---|
Poids moléculaire |
244.68 g/mol |
Nom IUPAC |
tert-butyl N-[(2-chloropyrimidin-4-yl)amino]carbamate |
InChI |
InChI=1S/C9H13ClN4O2/c1-9(2,3)16-8(15)14-13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,14,15)(H,11,12,13) |
Clé InChI |
YWAOPLKKJKOTTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NNC1=NC(=NC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14095421.png)
![N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14095429.png)
![3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14095431.png)
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol](/img/structure/B14095436.png)

![1-(3-Ethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095451.png)

![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095482.png)
![5-(2-hydroxy-5-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14095497.png)
![1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide](/img/structure/B14095502.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095503.png)

![2-(1,3-benzodioxol-5-yl)-5-(2,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14095509.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B14095511.png)
